5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound classified as a substituted tetrahydronaphthalene derivative. Its molecular formula is , and it has a molecular weight of approximately 201.67 g/mol. This compound is primarily utilized in scientific research due to its unique structural properties and potential biological activities.
The compound is listed under several chemical databases, including PubChem and BenchChem, where it is recognized for its relevance in pharmaceutical research. It is categorized under hazardous substances with an irritant signal word, indicating that safety precautions should be observed during handling.
The synthesis of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Industrial production may utilize continuous flow reactors for efficiency and consistency in large-scale synthesis.
The molecular structure of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be represented as follows:
InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-/m0./s1
C1CC(C2=C(C1)C=CC(=C2)F)N.Cl
This structure indicates a fused bicyclic system with a fluorine substituent at the 5-position and an amine group at the 1-position.
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can participate in various chemical reactions:
These reactions are significant for further functionalization of the compound in synthetic organic chemistry.
The physical properties of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride include:
Chemical properties include:
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7